molecular formula C11H9N3O B2418042 2-(4-Methylpyrazol-1-yl)-1,3-benzoxazole CAS No. 2320209-52-5

2-(4-Methylpyrazol-1-yl)-1,3-benzoxazole

Cat. No.: B2418042
CAS No.: 2320209-52-5
M. Wt: 199.213
InChI Key: JNYPNALLXZHPPH-UHFFFAOYSA-N
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Description

2-(4-Methylpyrazol-1-yl)-1,3-benzoxazole is a heterocyclic compound that features both a benzoxazole and a pyrazole ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyrazol-1-yl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylpyrazole with 2-aminophenol under specific conditions to form the desired benzoxazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyrazol-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxazole or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole or pyrazole derivatives.

Scientific Research Applications

2-(4-Methylpyrazol-1-yl)-1,3-benzoxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-Methylpyrazol-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpyrazol-1-yl)-1,3-thiazole
  • 2-(4-Methylpyrazol-1-yl)-1,3-imidazole
  • 2-(4-Methylpyrazol-1-yl)-1,3-oxazole

Uniqueness

2-(4-Methylpyrazol-1-yl)-1,3-benzoxazole is unique due to the presence of both benzoxazole and pyrazole rings, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-8-6-12-14(7-8)11-13-9-4-2-3-5-10(9)15-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYPNALLXZHPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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